molecular formula C7H10ClNO3 B14764899 Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate

Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate

Cat. No.: B14764899
M. Wt: 191.61 g/mol
InChI Key: FNQCVNIBPQETPV-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, making them highly reactive and valuable in synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: 0°C to room temperature

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened under certain conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted azetidine derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

Scientific Research Applications

Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Organic Synthesis: Employed in the synthesis of complex heterocyclic compounds.

    Catalysis: Acts as a ligand or catalyst in various organic reactions.

    Material Science: Used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate involves its reactivity due to the strained azetidine ring and the electrophilic chloroacetyl group. The compound can interact with nucleophiles, leading to ring-opening or substitution reactions. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl azetidine-3-carboxylate
  • Methyl 1-Boc-azetidine-3-carboxylate
  • Azetidine-2-carboxylic acid

Uniqueness

Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it particularly valuable in synthetic applications where specific functionalization is required.

Properties

Molecular Formula

C7H10ClNO3

Molecular Weight

191.61 g/mol

IUPAC Name

methyl 1-(2-chloroacetyl)azetidine-3-carboxylate

InChI

InChI=1S/C7H10ClNO3/c1-12-7(11)5-3-9(4-5)6(10)2-8/h5H,2-4H2,1H3

InChI Key

FNQCVNIBPQETPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C1)C(=O)CCl

Origin of Product

United States

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